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Abstract

Org-26576 is a novel, potent, and selective positive allosteric modulator of the a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the
treatment of major depressive disorder (MDD), its pharmacology has been investigated in a
range of preclinical and clinical studies. This technical guide provides an in-depth overview of
the pharmacology of Org-26576, summarizing its mechanism of action, pharmacodynamics,
pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for
ease of reference, and key experimental methodologies are detailed. Signaling pathways and
experimental workflows are visualized using diagrams to facilitate understanding of its complex
biological interactions. Although development for MDD was halted due to a failed Phase Il trial,
the data gathered on Org-26576 remain valuable for the ongoing research and development of
AMPA receptor modulators for various neurological and psychiatric disorders.[1][2][3]

Introduction

Org-26576, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-
c][2][4]oxazepin-5-0ne, is a member of the ampakine class of compounds that positively
modulate AMPA receptors.[4] These receptors are critical for mediating fast excitatory
neurotransmission in the central nervous system (CNS).[4] Dysregulation of the glutamatergic
system, in which AMPA receptors play a pivotal role, has been implicated in the
pathophysiology of several psychiatric and neurological conditions, including depression and
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schizophrenia.[4] Org-26576 enhances glutamatergic neurotransmission by binding to an
allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the
endogenous ligand, glutamate.[4]

Mechanism of Action

Org-26576 is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct
agonists, PAMs do not activate the receptor on their own but enhance the receptor's response
to glutamate. This modulation is thought to occur through a conformational change in the
receptor that can lead to several effects, including a decrease in the rate of deactivation and/or
desensitization. The potentiation of AMPA receptor function by Org-26576 leads to an increase
in synaptic plasticity and neuronal survival.

Signaling Pathway

The binding of Org-26576 to the AMPA receptor potentiates the influx of cations (primarily Na*
and Ca?*) in response to glutamate binding. This enhanced ion flow leads to a greater
depolarization of the postsynaptic membrane, strengthening synaptic transmission.
Downstream effects of enhanced AMPA receptor signaling include the activation of various
intracellular signaling cascades, which are believed to contribute to the therapeutic effects of
the compound. One of the key downstream effects is the increased release of brain-derived
neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival,
differentiation, and synaptic plasticity.[1]
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Figure 1: Org-26576 Signaling Pathway.
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Pharmacodynamics

The pharmacodynamic properties of Org-26576 have been characterized in both in vitro and in
vivo models.

In Vitro Potency and Selectivity

Org-26576 has been shown to be a potent potentiator of AMPA receptor-mediated
electrophysiological responses.

Parameter Value Species/Tissue

Rat hippocampal primar
ECso 8-16 uM PP palp Y

cultured neurons

Table 1: In Vitro Potency of Org-26576

In terms of selectivity, Org-26576 was tested at a concentration of 10 yM against a panel of
over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and
kinases, and it demonstrated a selective affinity for AMPA receptors.

In Vivo Effects

Preclinical studies in animal models have demonstrated various effects of Org-26576, including
nootropic (cognition-enhancing) effects and an increase in the release of BDNF.[1] Chronic
treatment with Org-26576 has been shown to increase neuronal cell proliferation and survival
in the hippocampus of adult rodents.

Pharmacokinetics

The pharmacokinetic profile of Org-26576 has been evaluated in both animals and humans.

Human Pharmacokinetics

In healthy human volunteers, Org-26576 is rapidly absorbed and eliminated.
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Parameter Value Condition

t¥2 (Half-life) ~3 hours Fasted
1 tmax by ~40%, | Cmax by .

Effect of Food High-fat breakfast
~50%

Table 2: Human Pharmacokinetic Parameters of Org-26576[4]

Bioanalytical Method

A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray
ionization in multi-reaction monitoring mode was used to quantify Org-26576 in plasma
samples. The assay was validated over a range of 0.2—200 ng/mL.[4]
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Figure 2: Bioanalytical Workflow for Org-26576 Quantification.

Clinical Studies
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Org-26576 has been evaluated in Phase | and Phase Il clinical trials.

Safety and Tolerability

In clinical trials, Org-26576 was generally well-tolerated. The most commonly reported adverse
events included dizziness, nausea, and a feeling of being drunk.[4]

Population Maximum Tolerated Dose (MTD)
Healthy Volunteers 225 mg twice daily
Depressed Patients 450 mg twice daily

Table 3: Maximum Tolerated Dose of Org-26576 in Clinical Trials[4]

Efficacy

While early clinical studies showed some promise, a Phase Il trial for the treatment of major
depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its
development for this indication.[1]

Experimental Protocols
In Vitro Electrophysiology

o Objective: To determine the potency of Org-26576 in potentiating AMPA receptor-mediated
currents.

o Methodology:
o Primary hippocampal neurons were cultured from rats.

o Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated
currents.

o A sub-maximal concentration of glutamate was applied to elicit a baseline current.

o Increasing concentrations of Org-26576 were co-applied with glutamate.
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o The potentiation of the glutamate-induced current by Org-26576 was measured.

o An ECso value was calculated from the concentration-response curve. (Note: Specific
details of the recording solutions, voltage protocols, and data analysis were not available
in the reviewed literature.)

Human Pharmacokinetic Study

o Objective: To characterize the pharmacokinetic profile of Org-26576 in healthy volunteers.

o Methodology:
o Arandomized, double-blind, placebo-controlled, crossover study design was used.[4]
o Healthy male subjects were administered single and multiple oral doses of Org-26576.[4]
o Blood samples were collected at various time points post-dosing.

o Plasma was separated, and Org-26576 concentrations were determined using a validated
LC-MS method.[4]

o Pharmacokinetic parameters (t%2, Cmax, tmax) were calculated from the plasma
concentration-time data.

o The effect of a high-fat meal on the pharmacokinetics of Org-26576 was also assessed.[4]

Conclusion

Org-26576 is a well-characterized AMPA receptor positive allosteric modulator with a clear
mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it
did not demonstrate sufficient efficacy in Phase Il trials for major depressive disorder, the
wealth of data generated from its development program provides valuable insights for the field
of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in
vivo effects and clinical tolerability, serves as a crucial reference for the design and
development of next-generation AMPA receptor modulators for a variety of CNS disorders. The
challenges encountered in the clinical development of Org-26576 also highlight the
complexities of translating preclinical findings in this area to clinical efficacy. Future research
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may build upon the knowledge gained from Org-26576 to develop novel therapeutics with
improved properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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